molecular formula C13H16FN3O2 B2388567 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one CAS No. 2034253-57-9

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one

Cat. No. B2388567
CAS RN: 2034253-57-9
M. Wt: 265.288
InChI Key: RVTATWZIQUVSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one acts by binding to specific enzymes and inhibiting their activity. It does this by forming a covalent bond with the enzyme, which prevents it from functioning properly. The exact mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is still being studied, but it is believed to involve the formation of reactive intermediates that can react with the enzyme.
Biochemical and Physiological Effects:
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as the activity of acetylcholinesterase. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is that it is relatively easy to synthesize and has good yields. It also has a high degree of selectivity for specific enzymes, which makes it a useful tool for studying enzyme function. However, one limitation is that 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one. One area of interest is the development of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one-based drugs for the treatment of cancer and Alzheimer's disease. Another area of interest is the use of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one as a tool for studying enzyme function and developing new drugs. Finally, there is a need for further research on the safety and toxicity of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one, particularly at high concentrations.

Synthesis Methods

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can be synthesized using a variety of methods, including the reaction of 5-fluoropyrimidine-2-ol with 3-bromo-1-chloropropane in the presence of potassium carbonate, followed by reaction with 4-penten-1-one. Another method involves the reaction of 5-fluoropyrimidine-2-ol with 1-bromo-3-chloropropane in the presence of sodium hydride, followed by reaction with 4-penten-1-one. Both methods yield 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one in good yields.

Scientific Research Applications

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has been studied for its potential applications in drug discovery and development. One study found that 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can inhibit the growth of cancer cells by targeting the enzyme dihydrofolate reductase, which is involved in DNA synthesis. Another study found that 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one may have potential applications in the treatment of Alzheimer's disease.

properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c1-2-3-4-12(18)17-6-5-11(9-17)19-13-15-7-10(14)8-16-13/h2,7-8,11H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTATWZIQUVSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)OC2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one

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